molecular formula C50H92N6O4 B13361367 Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13361367
M. Wt: 841.3 g/mol
InChI Key: OZRLDJDPUDQNSZ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long aliphatic chain and a purine base, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of the purine base, the attachment of the aliphatic chains, and the final esterification process. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying cellular interactions and biochemical pathways.

    Medicine: The compound may have therapeutic potential, particularly in drug delivery systems.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s long aliphatic chain and purine base allow it to interact with lipid membranes and nucleic acids, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)amino)octanoate: Lacks the nonyloxy group, making it less hydrophobic.

    Octadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: Has a longer aliphatic chain, potentially altering its interactions with biological membranes.

Uniqueness

Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific combination of functional groups and aliphatic chains, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C50H92N6O4

Molecular Weight

841.3 g/mol

IUPAC Name

nonyl 8-[3-(6-aminopurin-9-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C50H92N6O4/c1-4-7-10-13-16-25-32-42-59-46(57)36-28-21-17-23-30-38-55(40-33-41-56-44-54-48-49(51)52-43-53-50(48)56)39-31-24-18-22-29-37-47(58)60-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h43-45H,4-42H2,1-3H3,(H2,51,52,53)

InChI Key

OZRLDJDPUDQNSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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